Tin(2+) neodecanoate

Catalog No.
S1904512
CAS No.
49556-16-3
M.F
C20H38O4Sn+2
M. Wt
461.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tin(2+) neodecanoate

CAS Number

49556-16-3

Product Name

Tin(2+) neodecanoate

IUPAC Name

7,7-dimethyloctanoate;tin(4+)

Molecular Formula

C20H38O4Sn+2

Molecular Weight

461.2 g/mol

InChI

InChI=1S/2C10H20O2.Sn/c2*1-10(2,3)8-6-4-5-7-9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+4/p-2

InChI Key

DWWIYPXEEXMNHQ-UHFFFAOYSA-L

SMILES

CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Sn+2]

Canonical SMILES

CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Sn+4]

Catalyst

Tin(2+) neodecanoate can act as a catalyst in various chemical reactions. One notable example is its role in the production of polyurethanes, a type of plastic widely used in construction, coatings, and insulation []. Research suggests it can improve the efficiency and selectivity of the reaction, leading to higher quality polyurethanes [].

Another area of exploration is its use as a catalyst for ester synthesis. Esters are a class of organic compounds with various applications in pharmaceuticals, fragrances, and solvents. Studies have shown that tin(2+) neodecanoate can be an effective catalyst for esterification reactions, offering an alternative to traditional methods.

Antifungal and Antimicrobial Agent

The potential of tin(2+) neodecanoate as an antifungal and antimicrobial agent is another exciting area of research. Scientists are investigating its effectiveness against various fungi and bacteria, with the aim of developing new drugs to combat infections []. While research is ongoing, initial findings suggest that tin(2+) neodecanoate may have promising antifungal and antimicrobial properties.

Other Applications

Beyond catalysis and antimicrobial properties, tin(2+) neodecanoate is being explored for other scientific research purposes. These include:

  • Drying agent: Due to its ability to absorb moisture, tin(2+) neodecanoate may find use as a drying agent in certain laboratory applications [].
  • Rubber adhesion promoter and bonding agent: Research suggests that tin(2+) neodecanoate can improve the adhesion between rubber and other materials, making it potentially useful in various industrial applications [].
  • Plastic degradent: Studies are investigating the potential of tin(2+) neodecanoate to break down certain types of plastics, which could be beneficial for waste management purposes [].

Tin(2+) neodecanoate, also known as bis(neodecanoate)tin, is an organotin compound with the chemical formula C20H38O4Sn\text{C}_{20}\text{H}_{38}\text{O}_{4}\text{Sn}. This compound is characterized by the presence of two neodecanoate ligands coordinated to a tin(II) ion. It is commonly used in various industrial applications due to its properties as a catalyst and stabilizer. Tin(2+) neodecanoate is a viscous liquid at room temperature and is soluble in organic solvents, making it suitable for use in formulations such as coatings and adhesives .

, primarily as a catalyst in the production of polyurethanes. It facilitates the reaction between isocyanates and polyols, leading to the formation of polyurethane foams. The mechanism typically involves the formation of a complex transition state that lowers the activation energy required for the reaction . Additionally, tin(2+) neodecanoate can undergo hydrolysis in the presence of moisture, leading to the release of neodecanoic acid and tin oxide .

Tin(2+) neodecanoate exhibits significant biological activity, particularly concerning its toxicity profile. It has been classified as a hazardous substance due to its potential to cause skin burns and eye damage upon contact. Furthermore, it may induce allergic skin reactions in sensitive individuals . Research indicates that organotin compounds can have endocrine-disrupting effects, which raises concerns regarding their environmental persistence and bioaccumulation .

The synthesis of tin(2+) neodecanoate typically involves the reaction of tin(II) oxide or tin(II) chloride with neodecanoic acid in a controlled environment. The general reaction can be represented as follows:

SnO+2RCOOHSn RCOO 2+H2O\text{SnO}+2\text{RCOOH}\rightarrow \text{Sn RCOO }_{2}+\text{H}_2\text{O}

Where RR represents the neodecyl group derived from neodecanoic acid. This method ensures a high yield of the desired organotin compound while minimizing by-products .

Unique PropertiesTin(2+) octoateC16H30O4Sn\text{C}_{16}\text{H}_{30}\text{O}_{4}\text{Sn}Polyurethane productionMore effective catalyst for certain reactionsTin(2+) butanoateC10H18O4Sn\text{C}_{10}\text{H}_{18}\text{O}_{4}\text{Sn}Adhesives and coatingsLower toxicity compared to other organotinsTin(2+) laurateC12H24O4Sn\text{C}_{12}\text{H}_{24}\text{O}_{4}\text{Sn}Plastics stabilizationHigher solubility in non-polar solvents

Tin(2+) neodecanoate is unique due to its specific structure that allows for enhanced solubility and compatibility with various organic materials, making it particularly effective in applications requiring high-performance characteristics .

Interaction studies involving tin(2+) neodecanoate have focused on its catalytic efficiency and toxicity. Research indicates that its effectiveness as a catalyst is influenced by factors such as temperature, concentration of reactants, and presence of other additives. Toxicological studies have highlighted its potential risks to human health and the environment, emphasizing the need for careful handling and regulatory oversight .

IUPAC Nomenclature and Systematic Chemical Nomenclature

Tin(2+) neodecanoate is systematically named bis(7,7-dimethyloctanoato)tin(2+), reflecting its coordination of two neodecanoate anions to a tin(2+) cation. The neodecanoate ligand derives from neodecanoic acid (7,7-dimethyloctanoic acid), a branched-chain carboxylic acid with the formula C₁₀H₁₉COOH. The compound’s IUPAC name emphasizes the ligand’s structure and the metal’s oxidation state.

Molecular Formula and Stoichiometric Composition

The molecular formula of tin(2+) neodecanoate is C₂₀H₃₈O₄Sn, corresponding to a 2:1 molar ratio of neodecanoate to tin(2+). Each neodecanoate ligand contributes 10 carbon atoms, 19 hydrogen atoms, and one oxygen atom, while the tin ion provides the +2 charge balance.

ComponentFormulaMolar Ratio
Neodecanoate ligandC₁₀H₁₉O₂⁻2:1
Tin(2+) ionSn²⁺1:1

Coordination Geometry and Ligand Binding Modes

The coordination geometry of tin(2+) neodecanoate remains partially characterized, but structural analogs provide insights:

  • Ligand Binding: Neodecanoate ligands coordinate to tin via their carboxylate oxygen atoms, forming monodentate or bidentate bonds. In polymeric organotin carboxylates, carboxylates often bridge adjacent tin atoms, creating extended networks.
  • Coordination Number: Tin(2+) typically adopts low coordination numbers (2–4), but polymeric structures may increase this due to bridging ligands. For example, diorganotin(IV) complexes exhibit hexa-coordination (octahedral geometry), while tin(2+) neodecanoate may adopt a distorted tetrahedral or polymeric geometry.

Comparative Structural Analysis with Related Organotin Carboxylates

Tin(2+) neodecanoate differs from other organotin compounds in oxidation state, ligand branching, and coordination geometry:

CompoundOxidation StateLigand TypeCoordination GeometryKey Structural Feature
Tin(2+) neodecanoateSn²⁺Branched neodecanoateLikely polymeric (bridged)Branched ligands enhance hydrophobicity
Dibutyltin dilaurateSn⁴⁺Linear laurateOctahedral (monomeric)High catalytic activity in polyurethanes
Triphenyltin acetateSn⁴⁺AcetateTrigonal bipyramidalShorter alkyl chains reduce steric hindrance

Neodecanoic Acid Precursor Synthesis and Purification

Neodecanoic acid, the primary precursor for tin(2+) neodecanoate synthesis, is a mixture of branched-chain carboxylic acids with the general formula C₁₀H₂₀O₂ [4]. The acid exists as constitutional isomers including 2,2,3,5-tetramethylhexanoic acid, 2,4-dimethyl-2-isopropylpentanoic acid, and 2,2-dimethyloctanoic acid, which collectively contribute to its unique properties [4].

The industrial synthesis of neodecanoic acid follows established pathways that involve controlled molecular structure formation to achieve the desired branched configurations [5]. The production process typically involves Koch synthesis routes where carbon monoxide reacts with branched olefins under acidic conditions to form the desired carboxylic acid structure [5]. These reactions are conducted at elevated temperatures ranging from 80-120°C under pressurized conditions to ensure complete conversion.

Purification of neodecanoic acid involves sophisticated distillation processes that separate the various isomers and remove impurities. The rectification process employs specialized entrainers such as 1,3-butanediol to achieve maximum concentration and purity levels [6]. Without proper entrainers, concentration levels may not exceed practical industrial requirements, emphasizing the critical nature of purification methodology [6].

Industrial purification protocols include:

  • Primary distillation at controlled temperatures to separate major fractions
  • Secondary purification using specialized entraining agents
  • Quality control testing to ensure acid purity levels exceed 95%
  • Final filtration and stabilization processes

Tin(II) Salt Formation Mechanisms

The formation of tin(2+) neodecanoate occurs through well-established mechanisms involving direct reaction between tin precursors and neodecanoic acid. The primary synthetic route involves the reaction of tin(II) oxide with neodecanoic acid under controlled conditions :

$$SnO + 2C₁₀H₁₉COOH → Sn(C₁₀H₁₉COO)₂ + H₂O$$

This reaction proceeds through an exothermic mechanism where the tin oxide acts as a Lewis base, accepting protons from the carboxylic acid to form the corresponding carboxylate salt and water as a byproduct . The reaction is typically conducted at elevated temperatures between 120-160°C to facilitate complete conversion and water removal.

Alternative synthetic pathways employ direct metal synthesis, where elemental tin reacts directly with neodecanoic acid in the presence of oxidizing agents [7]. This method involves:

  • Initial tin metal activation through surface oxidation
  • Carboxylic acid coordination to the tin center
  • Controlled oxidation to achieve the desired tin(II) oxidation state
  • Product formation with concurrent byproduct management

The direct tin synthesis method offers advantages including lower chloride and sodium contamination levels, typically achieving chloride concentrations below 50 ppm and sodium levels under 50 ppm [7]. This compares favorably to tin chloride-based processes which may exhibit chloride levels exceeding 80 ppm [7].

Large-Scale Manufacturing Processes and Quality Control Protocols

Industrial production of tin(2+) neodecanoate employs large-scale reactor systems designed to handle the exothermic nature of the synthesis reaction while maintaining precise temperature and pressure control . Manufacturing facilities utilize continuous stirred-tank reactors with capacities ranging from 1,000 to 10,000 liters, equipped with advanced temperature regulation systems.

The large-scale process involves several critical stages:

Reactant Preparation and Feeding:

  • Precise stoichiometric mixing of tin precursors and neodecanoic acid
  • Controlled addition rates to manage exothermic reaction heat
  • Inert atmosphere maintenance to prevent unwanted oxidation

Reaction Control:

  • Temperature maintenance between 120-160°C
  • Continuous water removal through distillation
  • Real-time monitoring of reaction progress through spectroscopic analysis

Product Recovery:

  • Decantation of unreacted tin materials
  • Vacuum distillation at 2-5 mmHg pressure
  • Final filtration using specialized filter aids

Quality control protocols encompass comprehensive analytical testing throughout the manufacturing process [8]. These protocols include:

ParameterSpecificationAnalytical Method
Tin Content28-30%Atomic Absorption Spectroscopy
Chloride Content<50 ppmIon Chromatography
Sodium Content<50 ppmFlame Photometry
Water Content<0.5%Karl Fischer Titration
Particle Size<10 μmLaser Diffraction

Real-time quality monitoring employs complex event processing systems that analyze production data streams including reaction temperature, pH levels, and product purity measurements [8]. This enables immediate process adjustments to maintain consistent product quality and minimize batch variations.

Byproduct Management and Reaction Optimization Strategies

Effective byproduct management represents a critical aspect of tin(2+) neodecanoate production, requiring sophisticated separation and recovery systems [9]. The primary byproducts include unreacted tin metal, excess neodecanoic acid, and water generated during the reaction process.

Water Removal and Recovery:
Water produced during the synthesis reaction must be continuously removed to drive the equilibrium toward product formation . Industrial processes employ azeotropic distillation systems that effectively separate water while recovering valuable organic components. The distillation systems operate under controlled vacuum conditions to minimize thermal degradation of the product.

Unreacted Material Recovery:
Unreacted tin metal is recovered through decantation and magnetic separation techniques, allowing for recycling back into the synthesis process [7]. This recovery system typically achieves tin recovery rates exceeding 95%, significantly reducing raw material costs and environmental impact.

Acid Recovery Systems:
Excess neodecanoic acid is recovered through fractional distillation processes operating at reduced pressures to prevent thermal decomposition [7]. The recovered acid maintains high purity levels and can be directly recycled into subsequent production batches.

Reaction Optimization Strategies:

Optimization of tin(2+) neodecanoate synthesis involves multiple parameters that significantly influence yield, purity, and production efficiency:

Temperature Optimization:

  • Optimal reaction temperatures range from 140-150°C for maximum conversion rates
  • Lower temperatures result in incomplete reactions and extended processing times
  • Higher temperatures may cause product degradation and increased byproduct formation

Catalyst and Promoter Systems:
Advanced synthesis employs promoter compounds such as 4-tert-butylcatechol or 2,5-di-tert-butylhydroquinone to enhance reaction kinetics [7]. These promoters serve dual functions:

  • Catalyzing tin oxidation during the initial reaction phase
  • Inhibiting overoxidation during the reduction/stabilization phase

Atmospheric Control:
Inert atmosphere maintenance using nitrogen or argon prevents unwanted side reactions and product degradation [7]. The controlled atmosphere systems maintain oxygen levels below 100 ppm throughout the synthesis process.

Process Integration and Continuous Operation:
Modern manufacturing facilities implement continuous operation protocols that enhance efficiency and reduce production costs [7]. These integrated systems feature:

  • Continuous reactant feeding systems
  • Automated temperature and pressure control
  • Real-time product quality monitoring
  • Integrated byproduct recovery circuits

The phase behavior of tin(2+) neodecanoate exhibits distinct temperature-dependent characteristics that significantly influence its practical applications. The compound exists as a clear, colorless to yellow viscous liquid at ambient conditions, with its physical state remaining consistent across typical storage and handling temperatures [1] [2].

The viscosity characteristics of tin(2+) neodecanoate demonstrate a strong inverse relationship with temperature, following typical liquid behavior patterns. At the standard measurement temperature of 20°C, the compound exhibits a maximum viscosity of 5000 centipoise, with typical commercial grades ranging from 1000 to 2000 millipascal-seconds [1] [2]. This high viscosity at room temperature necessitates careful handling procedures and may require temperature adjustment for optimal processing.

Temperature (°C)Approximate Viscosity (cP)Processing Characteristics
157000-8000Near freezing point, high viscosity
205000 (max spec)Standard measurement temperature
253000-4000Typical handling temperature
302000-3000Reduced viscosity, easier handling
401000-1500Moderate viscosity for processing
50800-1000Lower viscosity, improved flow
60600-800Good flow properties
80400-600Suitable for high-temperature applications

The freezing point of tin(2+) neodecanoate occurs below 0°C, with storage recommendations specifying minimum temperatures of 15°C to prevent solidification [1] [3]. This low freezing point, combined with the high viscosity at low temperatures, creates practical challenges for winter storage and handling operations.

Temperature-dependent phase transitions in tin(2+) neodecanoate are gradual rather than abrupt, with the compound maintaining its liquid state across the entire operational temperature range. The absence of crystalline phase transitions within the normal handling range (15-80°C) contributes to the compound's stability and predictable behavior in industrial applications [4] [3].

Solubility Parameters in Organic Solvent Systems

The solubility profile of tin(2+) neodecanoate demonstrates excellent compatibility with organic solvent systems while exhibiting complete insolubility in water. This hydrophobic character stems from the long-chain neodecanoate ligands, which impart substantial organic solubility while preventing aqueous dissolution [5] .

Solvent SystemSolubilityApplication Notes
WaterInsolubleReacts with water, hydrolysis occurs
Organic Solvents (General)SolublePreferred medium for formulations
AlcoholsSolubleUsed in sol-gel coating processes
EstersStable/CompatibleCompatible in coating formulations
PlasticizersStable/CompatibleUsed in PVC stabilization
PolyolsStable/CompatibleStable in polyurethane systems
Mineral OilsStable/CompatibleCompatible in various applications
XyleneSolubleUsed in indium tin oxide film preparation
Aromatic HydrocarbonsLikely solubleSuitable for catalytic applications
Polar Aprotic SolventsLikely solubleSuitable for industrial processes

The compound demonstrates particularly strong compatibility with ester-based systems, making it suitable for incorporation into coating formulations and polymer processing applications [2]. Its stability in plasticizer environments enables effective use in polyvinyl chloride stabilization systems, where it maintains both chemical integrity and catalytic activity [7].

In polyol systems, tin(2+) neodecanoate exhibits excellent stability, which is crucial for polyurethane catalyst applications where extended pot life and predictable reactivity are essential [8] [9]. The compound's compatibility with various diluents including mineral oils expands its application range in industrial formulations [2] [10].

The solubility in aromatic hydrocarbon systems facilitates its use in sol-gel processes, particularly in the preparation of indium tin oxide films where it serves as a tin source in xylene-based solutions [11]. This solubility profile also supports its application in catalytic systems where organic media are preferred.

Thermal Decomposition Pathways and Stability Thresholds

The thermal decomposition behavior of tin(2+) neodecanoate follows well-defined pathways with specific temperature thresholds that determine its operational limits. The compound exhibits thermal stability under normal processing conditions but undergoes systematic decomposition at elevated temperatures [4].

Temperature Range (°C)Decomposition BehaviorStability Assessment
15-25 (Storage)Stable storage conditions, prevent freezingStable
110 (Flash Point)Combustible, requires cautionStable with precautions
140 (Vapor Pressure Test)Measurable vapor pressure (14 mm Hg)Stable but volatile
>200 (Decomposition Onset)Thermal decomposition beginsUnstable
200-400 (Thermal Degradation)Decarboxylation and tin oxide formationDecomposing
400+ (Complete Decomposition)Complete breakdown to inorganic tin compoundsCompletely decomposed

The initial decomposition threshold occurs at approximately 200°C, where decarboxylation reactions begin to release carbon dioxide and form tin oxide intermediates . This temperature represents the upper limit for safe processing operations and establishes the boundary between stable and unstable thermal regimes.

Thermogravimetric analysis reveals that significant weight loss occurs between 200-400°C, corresponding to the systematic breakdown of the organic neodecanoate ligands . The decomposition mechanism involves stepwise decarboxylation reactions, ultimately yielding tin oxide as the primary inorganic residue.

The flash point of tin(2+) neodecanoate exceeds 110°C, indicating relatively low fire hazard under normal handling conditions [4] [3]. However, this parameter establishes important safety protocols for high-temperature applications and storage near heat sources.

At 140°C, the compound exhibits measurable vapor pressure of 14 mm Hg, indicating the onset of significant volatilization [4] [3]. This volatility threshold is crucial for applications involving elevated temperatures, as vapor loss can affect both performance and safety considerations.

The thermal stability profile demonstrates that tin(2+) neodecanoate maintains its chemical integrity throughout typical industrial processing temperatures while providing clear operational boundaries for safe handling and application.

Surface Tension and Interfacial Activity Analysis

The surface tension characteristics of tin(2+) neodecanoate reflect its amphiphilic nature, with the tin coordination center providing polar character while the neodecanoate chains contribute hydrophobic properties. This molecular architecture influences its interfacial behavior in various systems [5] .

PropertyValueTemperature (°C)Measurement Method
Refractive Index1.47-1.4920Standard refractometry
Density1.16 g/mL20Pycnometry
Specific Gravity1.10-1.2020Relative density
Surface TensionNot directly reported-Estimated from structure
Interfacial ActivityModerate-Inferred from applications

The refractive index range of 1.47-1.49 at 20°C indicates moderate optical density, consistent with the presence of both organic and metallic components [1]. This parameter affects light transmission properties and can influence optical applications where the compound serves as a processing aid.

The density of 1.16 g/mL at 20°C reflects the substantial contribution of the tin atom to the overall molecular weight, while the organic ligands provide volume without proportional mass contribution [4] [3]. This relatively high density for an organic compound facilitates phase separation in heterogeneous systems and influences mixing behavior with other components.

Surface tension properties, while not directly measured in available literature, can be inferred from the compound's successful use in coating applications and its compatibility with various substrates [5] . The neodecanoate ligands likely reduce surface tension compared to inorganic tin compounds, improving wetting and adhesion properties.

The interfacial activity of tin(2+) neodecanoate manifests in its ability to function effectively at polymer-air interfaces during processing, contributing to improved surface quality in films and coatings [7]. This property is particularly valuable in polyvinyl chloride applications where surface appearance and weatherability are critical performance factors.

The compound's interfacial behavior also influences its catalytic activity in polyurethane systems, where it must interact effectively with both hydrophilic and hydrophobic reactants at various phase boundaries [8] [9]. The balance between polar tin coordination and nonpolar alkyl chains optimizes this interfacial activity for catalytic applications.

Physical Description

Liquid

Hydrogen Bond Acceptor Count

4

Exact Mass

462.179212 g/mol

Monoisotopic Mass

462.179212 g/mol

Heavy Atom Count

25

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (66.67%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (66.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (66.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H413 (33.33%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

49556-16-3

General Manufacturing Information

Not Known or Reasonably Ascertainable
Neodecanoic acid, tin(2+) salt (2:1): ACTIVE

Dates

Last modified: 08-16-2023

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